molecular formula C10H17ClN2O B049685 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea CAS No. 54187-03-0

1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea

Cat. No. B049685
M. Wt: 216.71 g/mol
InChI Key: QIIOQYAACVZBNH-UHFFFAOYSA-N
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Patent
US04102890

Procedure details

25 g of raw urea obtained by step (a) are suspended in 150 ml of water and heated under reflux for 2 hours. After allowing the temperature of the mixture to return to room temperature, the aqueous solution is extracted with ether. The aqueous phase is separated and made alkaline by adding concentrated ammonia. The resulting precipitate is separated by suction, washed with water and dried. 11.8 g of 2-(dicyclopropylmethylamino) oxazoline are thus recovered, melting at 105°-106° C. A mixture of the latter with N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea gives a decrease of the melting point.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([CH:12]2[CH2:14][CH2:13]2)[NH:5][C:6]([NH:8][CH2:9][CH2:10]Cl)=[O:7])[CH2:3][CH2:2]1>O>[CH:1]1([CH:4]([NH:5][C:6]2[O:7][CH2:10][CH2:9][N:8]=2)[CH:12]2[CH2:14][CH2:13]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)C(NC(=O)NCCCl)C1CC1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
ADDITION
Type
ADDITION
Details
by adding concentrated ammonia
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is separated by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
11.8 g of 2-(dicyclopropylmethylamino) oxazoline are thus recovered
ADDITION
Type
ADDITION
Details
A mixture of the latter with N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea
CUSTOM
Type
CUSTOM
Details
gives a decrease of the melting point

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(C1CC1)NC=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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